molecular formula C10H18O3 B081682 2-n-butoxyethyl methacrylate CAS No. 13532-94-0

2-n-butoxyethyl methacrylate

Cat. No. B081682
Key on ui cas rn: 13532-94-0
M. Wt: 186.25 g/mol
InChI Key: DJKKWVGWYCKUFC-UHFFFAOYSA-N
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Patent
US05652076

Procedure details

To the solution was dropwise added a mixed solution of 48 g of benzyl methacrylate, 40 g of 2-butoxyethyl methacrylate, 12 g of acrylic acid, 2.6 g of methyl 3-mercaptopropionate and 1.2 g of 2,2'-azobis(2-cyclopropylpropionitrile) (abbreviated as ACPP) over a period of one hour, followed by stirring for one hour. To the reaction mixture was added 0.8 g of ACPP, followed by reacting for 2 hours. Further, 0.5 g of 2,2'-azobis-(isobutyronitrile) (abbreviated as AIBN) was added thereto, the reaction temperature was adjusted to 80° C., and the reaction was continued for 3 hours. After cooling, the reaction mixture was passed through a nylon cloth of 200 mesh to obtain a white dispersion which was a latex of good monodispersity with a polymerization rate of 97% and an average grain diameter of 0.19 μm. The grain diameter was measured by CAPA-500 manufactured by Horiba Ltd. (hereinafter the same).
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
nylon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[CH2:7][C:8]1[CH:13]=[CH:12]C=[CH:10][CH:9]=1)(=O)C(C)=C.[C:14](OCCOCCCC)(=O)C(C)=C.[C:27]([OH:31])(=O)[CH:28]=[CH2:29].SCCC(OC)=O.N(C(C1CC1)(C)C#N)=NC(C1CC1)(C)C#N.N(C(C)(C)C#N)=NC(C)(C)C#N>>[CH3:10][CH2:9][CH:8]([CH2:13][CH2:12][C:27]([OH:31])([CH2:28][CH3:29])[CH3:14])[CH3:7]

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1=CC=CC=C1
Name
Quantity
40 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCOCCCC
Name
Quantity
12 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
2.6 g
Type
reactant
Smiles
SCCC(=O)OC
Name
Quantity
1.2 g
Type
reactant
Smiles
N(=NC(C#N)(C)C1CC1)C(C#N)(C)C1CC1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
nylon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
200
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
by stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction mixture was added 0.8 g of ACPP
WAIT
Type
WAIT
Details
by reacting for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was adjusted to 80° C.
WAIT
Type
WAIT
Details
the reaction was continued for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
to obtain a white dispersion which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CCC(C)CCC(C)(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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